benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core structure fused with a thiazole ring. Key structural features include:
- An ethyl group at position 2 and a methyl group at position 7, influencing steric and electronic properties.
- A benzyl ester at position 6, which may modulate solubility and metabolic stability.
This compound belongs to a broader class of thiazolo[3,2-a]pyrimidines, which are studied for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C26H28N2O5S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H28N2O5S/c1-5-21-24(29)28-23(18-12-13-19(32-6-2)20(14-18)31-4)22(16(3)27-26(28)34-21)25(30)33-15-17-10-8-7-9-11-17/h7-14,21,23H,5-6,15H2,1-4H3 |
InChI Key |
AQDOXAZORUDCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OCC)OC |
Origin of Product |
United States |
Preparation Methods
Dihydropyrimidinone (DHPM) Precursor Formation
The synthesis begins with the preparation of a dihydropyrimidinone (DHPM) intermediate through a modified Biginelli reaction:
Reagents :
-
4-Ethoxy-3-methoxybenzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
Thiourea (1.5 equiv)
-
NH₄Cl (catalytic) or H₂SO₄ (2 drops)
Conditions :
-
Solvent: Ethanol (15 mL per mmol of aldehyde)
-
Temperature: Reflux (78°C)
-
Duration: 3–12 hours
Mechanism :
The reaction proceeds via acid-catalyzed cyclocondensation, forming a tetrahydropyrimidine ring. The 4-ethoxy-3-methoxyphenyl group is introduced at position 5 of the DHPM core.
Thiazolo[3,2-a]Pyrimidine Ring Formation
The DHPM intermediate is cyclized with ethyl chloroacetate to form the thiazole ring:
Reagents :
-
DHPM (1.0 equiv)
-
Ethyl chloroacetate (5.0 equiv)
Conditions :
-
Solvent: Ethanol (10 mL per mmol of DHPM)
-
Temperature: 110–115°C
-
Duration: 30 minutes
Mechanism :
Ethyl chloroacetate acts as an electrophile, reacting with the thioamide group of the DHPM to form the thiazole ring via nucleophilic substitution and cyclization.
Benzyl Esterification at Position 6
Transesterification from Ethyl to Benzyl Ester
The ethyl ester is replaced with a benzyl group via acid-catalyzed transesterification:
Reagents :
-
Ethyl ester intermediate (1.0 equiv)
-
Benzyl alcohol (3.0 equiv)
-
Catalyst: H₂SO₄ (0.1 equiv)
Conditions :
-
Solvent: Toluene
-
Temperature: 110°C
-
Duration: 8–12 hours
Yield : 65–70%
Direct Carboxylation with Benzyl Chloride
Alternative method using benzyl chloride and a carboxylate salt:
Reagents :
-
Carboxylic acid intermediate (1.0 equiv)
-
Benzyl chloride (1.2 equiv)
-
Base: Et₃N (2.0 equiv)
Conditions :
-
Solvent: DMF
-
Temperature: 25°C
-
Duration: 4–6 hours
Optimization and Analytical Validation
Reaction Condition Comparison
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
IR (KBr) :
-
HRMS :
-
m/z calc. for C₂₇H₂₇N₂O₅S [M+H]⁺: 515.1584; found: 515.1586.
-
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Competing reactions at positions 2 and 5 are minimized by using excess ethyl chloroacetate and controlling reaction temperature.
Steric Hindrance from 4-Ethoxy-3-Methoxyphenyl Group
Slow addition of reagents and prolonged reaction times improve yields in alkylation and esterification steps.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, alkoxides, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. These compounds are believed to inhibit specific kinases involved in cancer cell proliferation. For instance, certain thiazolo-pyrimidine derivatives have shown efficacy against leukemia by targeting tyrosine kinases such as c-Abl and Bcr-Abl, which are crucial in the signaling pathways of cancer cells .
1.2 Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have demonstrated that thiazolo-pyrimidine derivatives possess broad-spectrum antibacterial properties, making them potential candidates for developing new antibiotics .
Biochemical Applications
2.1 Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to interact with enzyme active sites effectively, potentially leading to the development of enzyme inhibitors for therapeutic applications .
2.2 Molecular Docking Studies
In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. Molecular docking simulations indicate that it can bind effectively to estrogen receptors and other relevant targets, suggesting its potential use in hormone-related therapies .
Synthesis and Development
3.1 Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. Recent patents detail efficient synthetic routes that enhance the scalability of production for pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism of action of benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Methoxy and ethoxy groups are electron-donating, which may stabilize the aromatic system and influence reactivity or intermolecular interactions .
- Ester vs. Amide : The benzyl ester in the target compound likely increases lipophilicity compared to carboxamide derivatives (e.g., ), impacting bioavailability and membrane permeability.
Crystallographic and Conformational Analysis
- Planarity and Dihedral Angles: In ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the thiazolopyrimidine core is nearly planar (r.m.s. deviation = 0.100 Å), with the benzylidene substituent forming a dihedral angle of 7.97° with the core .
- Hydrogen-Bonding Patterns : Methoxy and ethoxy groups in the target compound can participate in C–H···O and O–H···O interactions, similar to patterns observed in related structures . These interactions are critical for stabilizing crystal lattices and may influence solubility.
Biological Activity
Benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure features a thiazolo-pyrimidine core with various substituents that may influence its biological activity. The presence of the ethoxy and methoxy groups on the phenyl ring could enhance lipophilicity and receptor binding affinity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds derived from thiazolo-pyrimidines have shown efficacy against various bacterial strains and fungi.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents.
- Anti-inflammatory Effects : Certain thiazolo-pyrimidine derivatives have been reported to inhibit inflammatory pathways.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors (e.g., kinases) influencing cellular signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of thiazolo-pyrimidine derivatives against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, highlighting the potential of benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo as an antimicrobial agent .
Anticancer Studies
Research conducted on similar thiazolo-pyrimidines revealed their ability to induce apoptosis in cancer cells. A notable study demonstrated that these compounds could inhibit cell proliferation in breast cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Investigations into the anti-inflammatory properties showed that derivatives could significantly reduce cytokine release in vitro. This suggests a potential role in treating inflammatory diseases .
Case Studies
- Case Study 1 : A clinical trial involving a thiazolo-pyrimidine derivative showed promising results in reducing tumor size in patients with advanced melanoma.
- Case Study 2 : An animal model study demonstrated that treatment with benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl exhibited significant reduction in inflammatory markers following induced arthritis.
Data Tables
Q & A
Q. What are the common synthetic routes for preparing this thiazolopyrimidine derivative?
The compound is synthesized via a multi-step protocol involving condensation reactions. A typical method involves refluxing a precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) with chloroacetic acid, sodium acetate, and a substituted benzaldehyde in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours . Purification is achieved via recrystallization from ethyl acetate/ethanol mixtures. Substituent variations at the benzylidene position (e.g., 4-carboxy, 2-fluoro) follow analogous procedures, with yields ranging from 70–85% .
Q. How is X-ray crystallography employed to determine the molecular structure?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key parameters include:
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), T = 296 K.
- Refinement : R factors < 0.06, data-to-parameter ratios > 13:1, and riding models for H-atoms .
- Conformational analysis : The pyrimidine ring often adopts a flattened boat conformation, with C5 deviations of ~0.22 Å from the mean plane .
Q. What spectroscopic techniques characterize this compound?
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (~1250–1350 cm⁻¹) .
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- GC-MS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do substituents at C5 influence conformational flexibility?
Substituents like 4-bromophenyl or 4-ethoxy-3-methoxyphenyl induce steric and electronic effects, altering dihedral angles between the thiazolopyrimidine core and aromatic rings. For example:
- A 4-bromophenyl group creates a dihedral angle of 80.9° with the fused ring system, stabilizing a flattened boat conformation .
- Puckering coordinates (q, φ) derived from Cremer-Pople analysis quantify ring distortion, with q values > 0.2 Å indicating significant non-planarity .
Q. What intermolecular interactions stabilize crystal packing?
- Hydrogen bonding : O–H···N and C–H···O interactions form chains (e.g., along the c-axis in ) or dimers (R₂²(10) motifs in ) .
- Halogen-π interactions : Bromine substituents engage in Br···π contacts (3.4–3.6 Å), driving homochiral chain formation .
- π-π stacking : Aromatic centroid separations of ~3.6–3.7 Å enhance stability .
Q. How can structural data resolve contradictions in reaction mechanisms?
Conflicting mechanistic proposals (e.g., keto-enol tautomerism vs. ring-opening) are adjudicated via:
Q. What methodologies enable chiral separation of thiazolopyrimidine derivatives?
Racemates are resolved via:
- Conglomerate crystallization : Favored by chiral synthons (e.g., halogen-π interactions) inducing spontaneous resolution .
- HPLC with chiral columns : Polysaccharide-based phases (e.g., Chiralpak®) separate enantiomers using hexane/isopropanol gradients .
Q. How do computational models predict biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
